Cas no 1236302-37-6 (benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate)

benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-3254114
- SCHEMBL3011829
- benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate
- 1236302-37-6
- 3-Hydroxy-2-methyl-piperidine-1-carboxylic acid benzyl ester
- SLYQEJBYVKKBNK-UHFFFAOYSA-N
-
- MDL: MFCD30197924
- インチ: 1S/C14H19NO3/c1-11-13(16)8-5-9-15(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13,16H,5,8-10H2,1H3
- InChIKey: SLYQEJBYVKKBNK-UHFFFAOYSA-N
- ほほえんだ: OC1CCCN(C(=O)OCC2C=CC=CC=2)C1C
計算された属性
- せいみつぶんしりょう: 249.13649347g/mol
- どういたいしつりょう: 249.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 49.8Ų
benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3254114-0.5g |
benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |
1236302-37-6 | 0.5g |
$739.0 | 2023-09-04 | ||
Enamine | EN300-3254114-1.0g |
benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |
1236302-37-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-3254114-0.25g |
benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |
1236302-37-6 | 0.25g |
$708.0 | 2023-09-04 | ||
Enamine | EN300-3254114-1g |
benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |
1236302-37-6 | 1g |
$770.0 | 2023-09-04 | ||
Enamine | EN300-3254114-5g |
benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |
1236302-37-6 | 5g |
$2235.0 | 2023-09-04 | ||
Enamine | EN300-3254114-0.05g |
benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |
1236302-37-6 | 0.05g |
$647.0 | 2023-09-04 | ||
Enamine | EN300-3254114-0.1g |
benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |
1236302-37-6 | 0.1g |
$678.0 | 2023-09-04 | ||
Enamine | EN300-3254114-2.5g |
benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |
1236302-37-6 | 2.5g |
$1509.0 | 2023-09-04 | ||
Enamine | EN300-3254114-10g |
benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate |
1236302-37-6 | 10g |
$3315.0 | 2023-09-04 |
benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
benzyl 3-hydroxy-2-methylpiperidine-1-carboxylateに関する追加情報
Benzyl 3-Hydroxy-2-Methylpiperidine-1-Carboxylate: A Comprehensive Overview
Benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate, identified by the CAS number 1236302-37-6, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a piperidine ring with hydroxyl and carboxylic acid functionalities. The presence of the benzyl group further enhances its chemical versatility, making it a valuable substrate for various synthetic applications.
The molecular structure of benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate consists of a six-membered piperidine ring with a hydroxyl group at the 3-position and a methyl group at the 2-position. The carboxylic acid group is attached to the nitrogen atom of the piperidine ring, while the benzyl group serves as an esterifying agent. This arrangement not only imparts stability to the molecule but also facilitates its participation in a wide range of chemical reactions.
Recent studies have highlighted the potential of benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate in drug discovery and development. Researchers have explored its role as a precursor for bioactive compounds, particularly in the synthesis of peptide analogs and other complex molecules. Its ability to undergo nucleophilic substitution and other transformations makes it an ideal building block for constructing intricate molecular architectures.
In terms of synthesis, benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate can be prepared through various routes, including alkylation, acylation, and esterification reactions. One common method involves the reaction of piperidine derivatives with benzoyl chloride or other suitable reagents under controlled conditions. The optimization of these synthetic pathways has been a focus of recent research, with efforts directed toward improving yield and purity while minimizing environmental impact.
The physical properties of benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate are also noteworthy. It exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate, making it amenable to chromatographic separations. Its melting point and boiling point have been determined through thermal analysis, providing essential data for its handling and storage.
From an applications perspective, benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate finds utility in both academic research and industrial settings. In academia, it serves as a model compound for studying stereochemical outcomes in organic reactions. In industry, it is employed as an intermediate in the production of specialty chemicals and advanced materials.
The growing interest in green chemistry has led to investigations into more sustainable methods for synthesizing benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate. Researchers are exploring catalyst systems that can enhance reaction efficiency while reducing waste generation. These efforts align with broader industry trends toward environmentally friendly chemical processes.
In conclusion, benzyl 3-hydroxy-2-methylpiperidine-1-carboxylate, CAS number 1236302-37-6, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies, positions it as a key player in future innovations within organic chemistry and related fields.
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